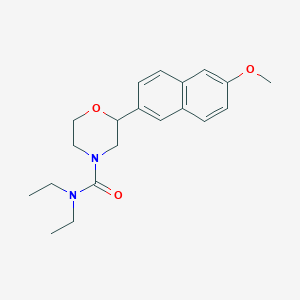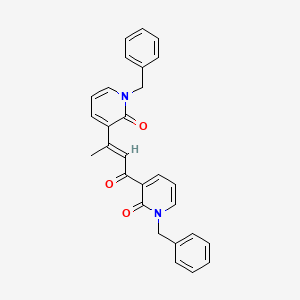![molecular formula C20H28N4O B5368767 [1-(2-amino-6-methylpyrimidin-4-yl)-4-(3-phenylpropyl)piperidin-4-yl]methanol](/img/structure/B5368767.png)
[1-(2-amino-6-methylpyrimidin-4-yl)-4-(3-phenylpropyl)piperidin-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2-amino-6-methylpyrimidin-4-yl)-4-(3-phenylpropyl)piperidin-4-yl]methanol, also known as AMPP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. AMPP is a complex molecule with a unique structure that makes it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of [1-(2-amino-6-methylpyrimidin-4-yl)-4-(3-phenylpropyl)piperidin-4-yl]methanol is not fully understood, but it is believed to act on several cellular pathways. This compound has been shown to inhibit the activity of certain enzymes involved in inflammation and pain. It also modulates the activity of certain receptors in the brain that are involved in the regulation of mood and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been found to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[1-(2-amino-6-methylpyrimidin-4-yl)-4-(3-phenylpropyl)piperidin-4-yl]methanol has several advantages for lab experiments. It has a unique structure that makes it a promising candidate for further investigation. Additionally, this compound has been shown to have several potential therapeutic applications, which makes it a valuable tool for drug discovery. However, the synthesis of this compound is a complex process that requires advanced skills and knowledge in organic chemistry. This can limit its availability and accessibility for researchers.
Direcciones Futuras
There are several future directions for research on [1-(2-amino-6-methylpyrimidin-4-yl)-4-(3-phenylpropyl)piperidin-4-yl]methanol. One area of interest is the investigation of its potential use in the treatment of neurodegenerative diseases. Another area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further investigation is needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, the potential therapeutic applications of this compound make it a promising candidate for further investigation in scientific research.
Métodos De Síntesis
The synthesis of [1-(2-amino-6-methylpyrimidin-4-yl)-4-(3-phenylpropyl)piperidin-4-yl]methanol involves several steps, including the condensation of 2-amino-6-methylpyrimidine with 3-phenylpropylamine to form the intermediate compound. This intermediate is then subjected to a series of reactions to form the final product, this compound. The synthesis of this compound is a complex process that requires advanced skills and knowledge in organic chemistry.
Aplicaciones Científicas De Investigación
[1-(2-amino-6-methylpyrimidin-4-yl)-4-(3-phenylpropyl)piperidin-4-yl]methanol has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The promising results from these studies have led to further investigation of this compound in preclinical and clinical trials.
Propiedades
IUPAC Name |
[1-(2-amino-6-methylpyrimidin-4-yl)-4-(3-phenylpropyl)piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-16-14-18(23-19(21)22-16)24-12-10-20(15-25,11-13-24)9-5-8-17-6-3-2-4-7-17/h2-4,6-7,14,25H,5,8-13,15H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMPZBOKIRDNMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)N2CCC(CC2)(CCCC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl ({5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5368692.png)
![2-{[4-allyl-5-(5-bromo-2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5368697.png)


![2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5368711.png)
![2'-({[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid](/img/structure/B5368722.png)
![3-{2-[ethyl(propyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5368727.png)
![3-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide](/img/structure/B5368730.png)
![(3aS*,6aR*)-3-(3-morpholin-4-ylpropyl)-5-(2-naphthylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5368738.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-N-(4-methylphenyl)methanesulfonamide](/img/structure/B5368750.png)

![4-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoic acid](/img/structure/B5368764.png)
![5-[(sec-butylamino)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5368773.png)
